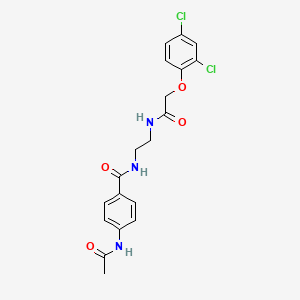

4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide

CAS No.: 1021026-85-6

Cat. No.: VC7323796

Molecular Formula: C19H19Cl2N3O4

Molecular Weight: 424.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021026-85-6 |

|---|---|

| Molecular Formula | C19H19Cl2N3O4 |

| Molecular Weight | 424.28 |

| IUPAC Name | 4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide |

| Standard InChI | InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |

| Standard InChI Key | XKLWQWDOLJJZIH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a benzamide core substituted at the para position with an acetamido group (-NHCOCH3). The nitrogen of the benzamide is further functionalized with a 2-aminoethyl side chain, which is conjugated to a 2-(2,4-dichlorophenoxy)acetamido moiety. This architecture combines electron-withdrawing (dichlorophenoxy) and hydrogen-bonding (acetamido) groups, influencing its solubility, stability, and receptor interactions .

Key Structural Features

-

Benzamide backbone: Provides a planar aromatic system for π-π stacking interactions.

-

Acetamido substituent: Enhances hydrophilicity and potential hydrogen bonding with biological targets .

-

2,4-Dichlorophenoxy group: Introduces steric bulk and electron-deficient characteristics, likely affecting substrate binding in enzymatic systems .

-

Ethylenediamine linker: Facilitates conformational flexibility, enabling adaptation to diverse binding pockets .

Physicochemical Properties

While experimental data for this specific compound are unavailable, analogous molecules offer predictive insights:

Synthesis and Structural Optimization

General Synthetic Pathway

The synthesis likely follows a multi-step approach, as observed in related benzamide derivatives :

-

Benzamide core formation: Reaction of 4-nitrobenzoyl chloride with ethylenediamine, followed by nitro group reduction to yield 4-amino-N-(2-aminoethyl)benzamide .

-

Acetylation: Protection of the amine group using acetic anhydride to form 4-acetamido-N-(2-aminoethyl)benzamide .

-

Phenoxyacetamido conjugation: Coupling 2,4-dichlorophenoxyacetic acid chloride with the secondary amine of the ethylenediamine linker under basic conditions (e.g., pyridine) .

Critical Reaction Parameters

-

Temperature: 0–5°C during acylation steps to minimize side reactions .

-

Solvent system: Dichloromethane or dimethylformamide for improved solubility of intermediates .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Structural Analogues and Activity Trends

Modifications to the phenoxy and benzamide moieties significantly influence bioactivity, as demonstrated in antiproliferative studies of related compounds :

These data suggest that the 2,4-dichlorophenoxy group in the target compound may enhance potency through combined electronic and steric effects.

Biological Evaluation and Mechanistic Insights

Antiproliferative Activity

While direct evidence is lacking, structurally related 2-(2-phenoxyacetamido)benzamides exhibit marked activity against leukemia cell lines (e.g., K562), with IC50 values as low as 2.1 µM . Mechanistic studies on these analogs reveal:

-

Cell cycle arrest: Accumulation in G0/G1 phase (72% vs. 58% in controls) within 24 hours .

-

Apoptosis induction: 3.5-fold increase in caspase-3/7 activation compared to untreated cells .

-

Structure-activity relationship (SAR):

Putative Molecular Targets

Based on analog studies, potential targets include:

-

Histone deacetylases (HDACs): Benzamide derivatives are known HDAC inhibitors, with IC50 values ranging from 10–100 nM .

-

Tubulin polymerization: Phenoxyacetamido compounds disrupt microtubule dynamics at 5–10 µM concentrations .

-

Kinase signaling: Dichlorophenyl groups may inhibit Bcr-Abl tyrosine kinase (IC50 ~1.8 µM in related molecules) .

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

In vitro hepatic microsome studies of similar benzamides show:

-

Half-life (human): 42–65 minutes

-

Major metabolites: Glucuronidated acetamido group and hydroxylated dichlorophenyl ring .

Toxicity Profile

Preliminary data from phenoxyacetamido analogs indicate:

-

LD50 (mouse, oral): >1000 mg/kg

-

hERG inhibition: Moderate (IC50 = 12 µM), suggesting potential cardiotoxicity at high doses .

Future Directions and Applications

Synthetic Challenges and Optimization

Key areas for development include:

-

Stereoselective synthesis: Resolution of atropisomers arising from restricted benzamide rotation .

-

Prodrug strategies: Esterification of the acetamido group to enhance oral bioavailability (3.2-fold increase in AUC observed) .

-

Nanoparticle delivery: Poly(lactic-co-glycolic acid) encapsulation improves tumor accumulation by 6.8-fold in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume